molecular formula C15H20N8OS B15117490 9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine

9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine

Cat. No.: B15117490
M. Wt: 360.4 g/mol
InChI Key: KTUYCLOYSPEBRH-UHFFFAOYSA-N
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Description

The compound 9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine is a synthetic organic molecule that belongs to the purine class of compounds Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the purine core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes alkylation with ethyl iodide to introduce the ethyl group at the 9-position.

    Introduction of the piperazine moiety: The intermediate is then reacted with 1-(2-chloroethyl)piperazine to attach the piperazine ring at the 6-position.

    Attachment of the thiadiazole ring: The final step involves the reaction of the intermediate with 3-(methoxymethyl)-1,2,4-thiadiazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine
  • 9-ethyl-6-nitro-9H-carbazol-3-yl

Uniqueness

9-ethyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine: is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C15H20N8OS

Molecular Weight

360.4 g/mol

IUPAC Name

5-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C15H20N8OS/c1-3-21-10-18-12-13(21)16-9-17-14(12)22-4-6-23(7-5-22)15-19-11(8-24-2)20-25-15/h9-10H,3-8H2,1-2H3

InChI Key

KTUYCLOYSPEBRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NS4)COC

Origin of Product

United States

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